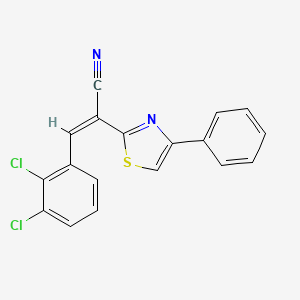

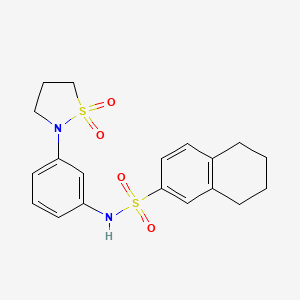

![molecular formula C21H23N5O2 B2458212 3-cinnamyl-8-isopropyl-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878730-80-4](/img/structure/B2458212.png)

3-cinnamyl-8-isopropyl-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis

Imidazole compounds generally have a melting point in the range of 200–202 °C . They are characterized by IR spectroscopy, NMR, and mass spectral studies .Mécanisme D'action

The mechanism of action of 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Specifically, 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, both of which are important for cancer cell growth and survival.

Biochemical and Physiological Effects:

3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, modulation of the immune system, and protection against oxidative stress and inflammation. Additionally, 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without causing harm to healthy cells. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.

Orientations Futures

There are several future directions for research on 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are needed to determine its safety and efficacy in vivo.

Méthodes De Synthèse

3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is synthesized through a multi-step process, starting with the reaction of 2-amino-6-chloropurine with cinnamyl bromide to obtain 2-amino-6-(3-phenylprop-2-en-1-yl)purine. This intermediate is then reacted with isobutyraldehyde and acetic anhydride to obtain 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Applications De Recherche Scientifique

- Les dérivés de l'imidazo[2,1-f]purine-2,4(3H,8H)-dione se sont révélés prometteurs comme agents anticancéreux potentiels. Les chercheurs ont étudié leurs effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein, du poumon et du côlon. Ces composés présentent une cytotoxicité en interférant avec la progression du cycle cellulaire et en induisant l'apoptose .

- Les composés contenant de l'imidazole possèdent souvent une activité anti-inflammatoire. Des études ont examiné la capacité de cette molécule à moduler les voies inflammatoires, ce qui pourrait la rendre utile dans la gestion des affections inflammatoires chroniques .

- Les chercheurs ont évalué les propriétés antibactériennes et antifongiques des dérivés de l'imidazo[2,1-f]purine-2,4(3H,8H)-dione. Ces composés peuvent inhiber la croissance microbienne en perturbant les processus cellulaires essentiels .

- Les molécules à base d'imidazole ont été étudiées pour leurs effets neuroprotecteurs. Des recherches suggèrent qu'elles pourraient atténuer le stress oxydatif, réduire la neuroinflammation et améliorer la survie neuronale .

- Certains dérivés de l'imidazole présentent des propriétés antivirales. Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurelles en font un candidat intéressant pour de futures recherches antivirales .

- Les dérivés de l'imidazo[2,1-f]purine-2,4(3H,8H)-dione peuvent agir comme inhibiteurs enzymatiques. Les chercheurs ont étudié leurs interactions avec les enzymes impliquées dans divers processus biologiques, tels que les kinases et les protéases .

Activité anticancéreuse

Propriétés anti-inflammatoires

Effets antimicrobiens

Potentiel neuroprotecteur

Activité antivirale

Inhibition enzymatique

Ces applications diverses mettent en évidence la polyvalence de l'imidazo[2,1-f]purine-2,4(3H,8H)-dione et soulignent son potentiel dans la découverte de médicaments et les interventions thérapeutiques. Des recherches supplémentaires sont nécessaires pour déverrouiller complètement ses capacités et optimiser son utilisation dans divers domaines de la médecine et de la biologie.

Pour plus d'informations détaillées, vous pouvez vous référer à l'article de synthèse complet sur la synthèse et le potentiel thérapeutique des composés contenant de l'imidazole ici . De plus, des méthodes de synthèse innovantes pour les dérivés de l'imidazole sont continuellement explorées, contribuant à leur importance croissante dans la recherche pharmaceutique . 🌟

Propriétés

IUPAC Name |

4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-14(2)26-15(3)13-25-17-18(22-20(25)26)23(4)21(28)24(19(17)27)12-8-11-16-9-6-5-7-10-16/h5-11,13-14H,12H2,1-4H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJXBLSSABNFLS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)

![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2458140.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)

(prop-2-en-1-yl)amine](/img/structure/B2458143.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxamide](/img/structure/B2458148.png)